molecular formula C6H13NO2 B162633 N-Propyl alanine, DL- CAS No. 138062-69-8

N-Propyl alanine, DL-

Cat. No. B162633
M. Wt: 131.17 g/mol
InChI Key: UTIMBUCRNZURQB-UHFFFAOYSA-N
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Description

N-Propyl alanine, DL- is a non-proteinogenic amino acid that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral molecule that can exist in two enantiomeric forms, L- and D-.

Scientific Research Applications

Synthesis and Properties of Amino Acid-Based Polyacetylenes

Researchers have investigated the synthesis and polymerization of novel amino acid-derived acetylene monomers, including those based on N-Propyl alanine. These studies have led to the development of polymers with potential applications in materials science due to their unique properties such as specific rotation and helical conformation, suggesting their use in advanced material applications (Gao, Sanda, & Masuda, 2003).

Gas-Phase Structure of Alanine

The structural analysis of alanine in the gas phase has provided insights into its conformations, which is crucial for understanding its interactions in various scientific domains. These findings are significant for fields such as spectroscopy and molecular modeling, aiding in the design of molecules with specific properties (Blanco, Lesarri, López, & Alonso, 2004).

Peptide and Protein Synthesis

Innovative methods for peptide and protein synthesis involving N-Propyl alanine have been developed, such as native chemical ligation combined with desulfurization. This technique has expanded the toolbox for synthesizing complex polypeptides, offering new pathways in protein engineering and therapeutic development (Yan & Dawson, 2001).

Role of β-Alanine in Plants

Research into the biosynthesis and role of β-alanine in plants highlights the amino acid's significance beyond human physiology. Its involvement in stress response and other plant-specific pathways underlines the diversity of amino acid functions in biology, offering insights into plant resilience mechanisms and potential agricultural applications (Parthasarathy, Savka, & Hudson, 2019).

Alanine Metabolism and Enzymatic Activity

Studies on alanine metabolism, especially under hypoxic conditions, have shed light on its critical role in energy production and stress responses in organisms. Such insights are valuable for understanding metabolic adaptations and could inform strategies for crop improvement and therapeutic interventions (Sousa & Sodek, 2003).

properties

IUPAC Name

2-(propylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIMBUCRNZURQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901479
Record name NoName_601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl alanine, DL-

CAS RN

138062-69-8
Record name N-Propyl alanine, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138062698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-PROPYL ALANINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41MHL9GT9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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